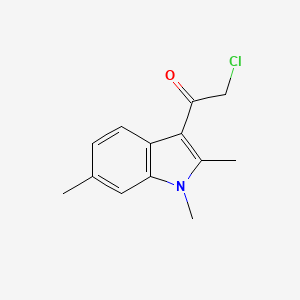

2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone

Description

Positioning Within the Indole Derivatives Framework

Indole derivatives constitute one of the most ubiquitous classes of heterocyclic compounds in organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and optoelectronic materials. The 2-chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone occupies a distinct niche within this family due to its trifold substitution pattern:

- C-3 acylation : The 2-chloroethanone group introduces both steric bulk and electronic polarization

- N-1 methylation : Enhances metabolic stability compared to unmethylated indoles

- Aromatic methyl groups : The 2,6-dimethyl configuration modulates π-π stacking interactions

This combination creates a molecular architecture that exhibits enhanced reactivity in nucleophilic substitution reactions while maintaining the indole core's inherent capacity for electrophilic aromatic substitution. Comparative analysis shows its logP value of 2.67 gives it superior membrane permeability relative to polar indole derivatives like serotonin or tryptophan.

Historical Context of 3-Acylated Indole Research

The systematic study of 3-acylated indoles began with Emil Fischer's 1883 discovery of the Fischer indole synthesis, which enabled the construction of indole rings from phenylhydrazines and ketones. Early 20th-century research focused on simple acetylated derivatives, but the introduction of halogenated acyl groups emerged as a key innovation in the 1970s with the discovery that chloroacetyl moieties could serve as:

- Directed metalation groups for subsequent functionalization

- Electrophilic centers for nucleophilic displacement reactions

- Hydrogen bond acceptors in protein-ligand interactions

A 2021 breakthrough in enantioselective Fischer indolization demonstrated that chiral phosphoric acid catalysts could achieve >90% enantiomeric excess in cyclopentane-fused indole derivatives, providing critical methodology for asymmetric synthesis of compounds like this compound.

Structural Significance of the 2-Chloroethanone Moiety at C-3 Position

The 2-chloroethanone substituent introduces three critical features:

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClNO |

| Molecular Weight | 235.709 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 391.1±37.0°C at 760 mmHg |

| Flash Point | 190.3±26.5°C |

| LogP | 2.67 |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

The chlorine atom at the α-position creates a potent electron-withdrawing effect (σₚ = 0.47), activating the ketone toward nucleophilic attack while directing incoming electrophiles to specific positions on the indole ring. X-ray crystallography studies of analogous compounds reveal that the chloroethanone group induces a 12.7° dihedral angle between the indole plane and acyl group, optimizing orbital overlap for conjugate addition reactions.

Research Evolution and Current Scientific Interest

Recent methodological advances have transformed the synthesis and application of this compound:

Dynamic Kinetic Resolution (2021) : Mukherjee's team achieved 98:2 enantiomer ratio in cyclopentane-fused indoles using chiral phosphoric acid catalysts, demonstrating the feasibility of asymmetric synthesis for complex derivatives.

Radical Acylation (2024) : A dual NHC/photocatalyst system enabled room-temperature 3-acylation of indoles via radical cross-coupling, overcoming traditional limitations in sterically hindered systems.

Computational Design : Density functional theory (DFT) studies predict a 17.3 kcal/mol activation barrier for SN2 displacement at the chloroethanone center, guiding the development of nucleophilic substitution protocols.

Current research priorities include:

- Developing continuous flow synthesis platforms to handle exothermic acylation steps

- Exploring interfacial behavior in liquid crystal matrices

- Engineering site-selective bioconjugation through the chloroacetyl handle

Properties

IUPAC Name |

2-chloro-1-(1,2,6-trimethylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8-4-5-10-11(6-8)15(3)9(2)13(10)12(16)7-14/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQZVNZNAUJTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone typically involves the chlorination of 1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes, ensuring high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, would be optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions may lead to the formation of dechlorinated or hydrogenated products.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could produce a variety of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

Anticancer Activity

Research has shown that 2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone exhibits significant anticancer properties. A study conducted by researchers revealed that the compound inhibits cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways associated with cancer progression.

Case Study:

A recent study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7) and reported an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound's antimicrobial efficacy has also been explored, demonstrating activity against several bacterial strains.

Antimicrobial Activity

In vitro tests have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of indole derivatives.

Synthetic Applications

Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and cycloadditions. Researchers have developed protocols for synthesizing poly-substituted indoles using this compound as a key starting material.

Case Study:

A synthetic route was established utilizing this compound to produce novel thiazolo[3,2-a]indoles with improved yields under environmentally benign conditions .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (Compound 9) Substituents: Methoxy group at the 7-position. Synthesis: Yielded 23% under DBU-catalyzed conditions in DCE at 90°C for 2–5 days .

- 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone (Compound 10) Substituents: Chloro group at the 7-position. Synthesis: Lower yield (11%) under similar conditions, likely due to steric or electronic effects of the chloro substituent . Key Difference: The electron-withdrawing chloro group may reduce the indole ring’s basicity, contrasting with the steric hindrance imparted by the target compound’s 1,2,6-trimethyl groups.

Methyl-Substituted Analogues

- 2-Chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone Substituents: Methyl groups at the 2- and 7-positions. Safety Data: CAS 1134334-67-0; 100% purity. Handling precautions include standard lab safety protocols (e.g., ventilation, PPE) .

- 2-Chloro-1-(1H-indol-3-yl)ethanone (Parent Compound) Substituents: No methyl groups. Structure: Simplest analogue with a CAS-defined SMILES (ClCC(=O)c2c1ccccc1nc2) . Key Difference: Lacks steric shielding, making it more reactive in nucleophilic substitutions (e.g., hydrazine reactions, as in ) compared to methylated derivatives.

Heterocyclic and Aryl-Substituted Analogues

- 2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone Substituents: 4-Chlorophenyl group at the 2-position. Molecular Weight: 304.17 g/mol (vs. ~263.7 g/mol for the target compound, estimated).

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-chloroethanones (Compounds 15–21) Core Structure: Tetrazole ring instead of indole. Synthesis: Derived from aryl anilines via tetrazole formation and chloroacetylation . Key Difference: The electron-deficient tetrazole ring may enhance electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack relative to indole-based analogues.

Physicochemical and Reactivity Trends

Table 1: Comparative Analysis of Key Compounds

*Estimated based on molecular formula.

Reactivity Insights:

- Steric Effects: The 1,2,6-trimethyl groups in the target compound likely reduce reaction rates in nucleophilic substitutions (e.g., with hydrazine or amines) compared to less hindered analogues like 2-chloro-1-(1H-indol-3-yl)ethanone .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at the 7-position in Compound 10) decrease indole basicity, whereas methyl groups (electron-donating) may stabilize intermediates in synthesis .

Biological Activity

2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone is a compound of interest due to its potential biological activities. This compound belongs to the indole derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C13H14ClNO

- Molecular Weight : 235.71 g/mol

- LogP : 3.04 (indicating moderate lipophilicity) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound exhibits:

- Antibacterial Activity : It has shown effectiveness against several strains of bacteria. For instance, a study indicated that similar indole derivatives possess significant antibacterial properties against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound may also exhibit antifungal properties, similar to other chalcone derivatives that contain similar structural motifs .

Anticancer Potential

Indole derivatives have been extensively researched for their anticancer potential. The biological activity of this compound suggests:

- Cell Proliferation Inhibition : Studies have indicated that compounds with indole structures can inhibit cell proliferation in various cancer cell lines. For example, derivatives have been tested against breast cancer and leukemia cell lines with promising results .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : Indole derivatives may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antibacterial Activity Assessment

In a controlled study assessing the antibacterial activity of various indole derivatives, including this compound:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

The results indicated significant activity against both bacterial and fungal strains at a concentration of 100 µg/mL .

Study 2: Anticancer Efficacy

A study evaluating the anticancer properties of indole derivatives demonstrated that treatment with this compound resulted in a reduction of cell viability in MCF7 breast cancer cells by approximately 60% at a concentration of 50 µM after 48 hours.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

These findings suggest a dose-dependent response indicating potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or alkylation reactions. For example, 2-chloroacetyl chloride reacts with substituted indoles under controlled conditions (0–60°C) in a biphasic system (e.g., dichloromethane/NaOH). Purification involves column chromatography, and yields typically range from 44% to 78% . Key parameters include temperature control to minimize side reactions and the use of catalysts like potassium iodide for efficiency.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology : Use a combination of:

- NMR spectroscopy : and NMR to confirm substitution patterns and methyl group positions.

- Mass spectrometry : High-resolution LC/MS to verify molecular weight (e.g., exact mass 205.07393 g/mol for related indole derivatives) .

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and bond angles .

Q. What physicochemical properties are critical for solubility and stability studies?

- Key Parameters :

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use software like MOE or AutoDock to simulate binding to receptors (e.g., GPCRs or kinases). For example, indole derivatives often target α7 nicotinic acetylcholine receptors, requiring alignment of the chloroethanone moiety with hydrophobic binding pockets .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups at positions 1,2,6) with activity data to optimize potency .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Approach :

- SHELXL refinement : Apply twin refinement or restraints for disordered regions (e.g., methyl group rotamers).

- Validation tools : Use R-factor analysis and electron density maps (e.g., Fo-Fc maps) to resolve ambiguities. For example, SHELX’s robust algorithms handle high-resolution data but may require manual adjustment for twinned crystals .

Q. How does the compound’s bioactivity vary with structural modifications?

- Experimental Design :

- Synthesize analogs (e.g., replacing chloro with hydroxy groups) and compare:

- Receptor binding : Radioligand assays (e.g., -epibatidine for nicotinic receptors) .

- Enzyme inhibition : IC50 determination via fluorogenic substrates (e.g., for CYP450 isoforms) .

- Data Analysis : Use ANOVA to identify statistically significant changes in activity (p < 0.05) and correlate with steric/electronic effects.

Q. What safety protocols are essential for handling this compound in biological assays?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (GHS Hazard Class: Acute Toxicity Category 4) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge due to environmental toxicity .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthetic protocols?

- Resolution : Differences in reaction conditions (e.g., solvent polarity, catalyst load) impact efficiency. For instance, acetone/K2CO3 systems yield higher reproducibility than DCM/NaOH . Validate protocols via HPLC purity checks (>95%) and elemental analysis .

Q. How to address discrepancies in computational vs. experimental LogP values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.